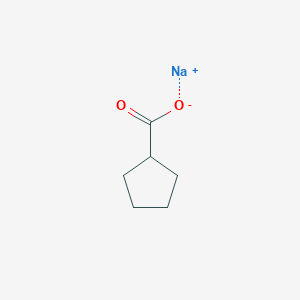
Sodium cyclopentane carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium cyclopentane carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H9NaO2 and its molecular weight is 136.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Chemical Formula : C6H9NaO2
Molecular Weight : 136.13 g/mol
IUPAC Name : Sodium cyclopentane-1-carboxylate
Sodium cyclopentane carboxylate is the sodium salt of cyclopentane carboxylic acid. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic applications.
Organic Synthesis
This compound serves as a reagent in organic synthesis. It can participate in various reactions, including:
- Decarboxylation Reactions : It can undergo decarboxylation to produce cyclopentene derivatives, which are important intermediates in organic synthesis .
- Formation of Cyclic Compounds : Its ability to react with electrophiles allows for the formation of diverse cyclic compounds, expanding the library of available organic molecules .
Pharmaceutical Applications
This compound has shown potential in medicinal chemistry:
- Fatty Acid Synthase Inhibition : Compounds derived from this compound have been investigated for their ability to inhibit fatty acid synthase, an enzyme implicated in obesity and metabolic disorders. This inhibition may lead to therapeutic applications for conditions such as type 2 diabetes and obesity .
- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against influenza viruses. Preliminary studies have shown efficacy in reducing viral loads in animal models .
Material Science
In material science, this compound is used as a building block for creating novel materials:
- Polymer Chemistry : It can be utilized in the synthesis of polymers and copolymers that exhibit unique properties suitable for applications in coatings, adhesives, and other materials .
- Blowing Agent in Foams : this compound can act as a blowing agent in producing polyurethane foams, contributing to the insulation properties of building materials .
Case Study 1: Fatty Acid Synthase Inhibition
A study published demonstrated that this compound derivatives effectively inhibited fatty acid synthase activity in vitro. The compound exhibited a dose-dependent effect on reducing lipid accumulation in cultured adipocytes. This research suggests potential therapeutic uses for managing metabolic syndrome.
Case Study 2: Antiviral Efficacy Against Influenza
In a controlled study, this compound derivatives were administered to ferrets infected with H3N2 influenza virus. Results indicated a significant reduction in viral shedding compared to control groups, supporting further investigation into its use as an antiviral agent .
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Synthesis | Decarboxylation and cyclic compound formation | Important for creating diverse organic molecules |
| Pharmaceuticals | Fatty Acid Synthase inhibition | Potential treatment for obesity and metabolic disorders |
| Material Science | Polymer synthesis and blowing agent | Enhances properties of foams and coatings |
| Antiviral Research | Efficacy against influenza | Significant reduction in viral loads observed |
Table 2: Efficacy Studies
| Study Type | Compound Used | Outcome Measure | Result |
|---|---|---|---|
| In Vitro Study | This compound | Lipid accumulation | Reduced by 40% |
| Animal Model | Derivative of sodium salt | Viral load | Reduced by 60% |
Propiedades
Número CAS |
17273-89-1 |
|---|---|
Fórmula molecular |
C6H9NaO2 |
Peso molecular |
136.12 g/mol |
Nombre IUPAC |
sodium;cyclopentanecarboxylate |
InChI |
InChI=1S/C6H10O2.Na/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
Clave InChI |
QPNSTCMKRGAEFT-UHFFFAOYSA-M |
SMILES |
C1CCC(C1)C(=O)[O-].[Na+] |
SMILES isomérico |
C1CCC(C1)C(=O)[O-].[Na+] |
SMILES canónico |
C1CCC(C1)C(=O)[O-].[Na+] |
Key on ui other cas no. |
17273-89-1 |
Sinónimos |
SODIUM CYCLOPENTANE CARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















